molecular formula C18H29N3O2 B4000425 (1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol

(1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol

Cat. No.: B4000425
M. Wt: 319.4 g/mol
InChI Key: OIBUYDHVUMUWMA-QZTJIDSGSA-N
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Description

(1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.22597718 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Antimalarial Potential

Compounds structurally similar to (1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol have been explored for their asymmetric synthesis capabilities and antimalarial potential. For instance, the asymmetric total synthesis of (-)-lupinine and (+)-epilupinine, which are structurally related, demonstrates the utility of such compounds in creating stereocontrolled pharmaceuticals (Hua, Miao, Bravo, & Takemoto, 1991). Additionally, novel quinoline-pyrazolopyridine derivatives have shown considerable antimalarial activity, underlining the therapeutic applications of these compounds (Saini, Jain, Kumar, & Jain, 2016).

Multifunctional Receptor Antagonists and Agonists

The development of bifunctional muscarinic receptor antagonists and β2-adrenoceptor agonists showcases the application of quinolizin-1-ol derivatives in designing complex pharmaceutical agents. Such compounds demonstrate a high affinity for both receptors and are potential candidates for therapeutic interventions in respiratory diseases (Steinfeld, Hughes, Klein, Smith, & Mammen, 2011).

Corrosion Inhibition

Quinoline derivatives are widely used as anticorrosive materials due to their ability to form highly stable chelating complexes with metal surfaces. The presence of polar substituents enhances their adsorption and effectiveness as corrosion inhibitors, highlighting their importance in protecting industrial materials (Verma, Quraishi, & Ebenso, 2020).

Fluorescence Applications

The exploration of rhenium tricarbonyl core complexes with quinoline and other heterocyclic derivatives for fluorescence applications signifies the role of these compounds in developing new imaging and sensing technologies. These complexes have been studied for their luminescence properties, offering potential uses in bioimaging and analytical chemistry (Wei, Babich, Ouellette, & Zubieta, 2006).

Antifungal Agents

The synthesis of pyrido[3,4-e]-1,2,4-triazines and related heterocycles demonstrates the antifungal potential of compounds within this chemical domain. These compounds have been shown to inhibit various fungal species at low concentrations, indicating their value in developing new antifungal therapies (Reich, Fabio, Lee, Kuck, & Testa, 1989).

Properties

IUPAC Name

(1R,9aR)-1-[(3-pyridin-3-yloxypropylamino)methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c22-18(8-4-12-21-11-2-1-7-17(18)21)15-20-10-5-13-23-16-6-3-9-19-14-16/h3,6,9,14,17,20,22H,1-2,4-5,7-8,10-13,15H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBUYDHVUMUWMA-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)(CNCCCOC3=CN=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@]([C@H]2C1)(CNCCCOC3=CN=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol
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(1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol
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(1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol
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(1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol
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(1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol
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(1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.